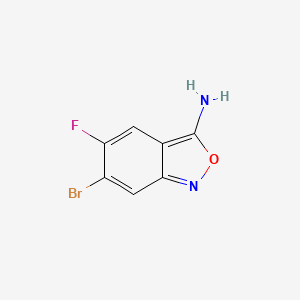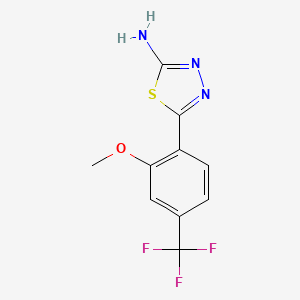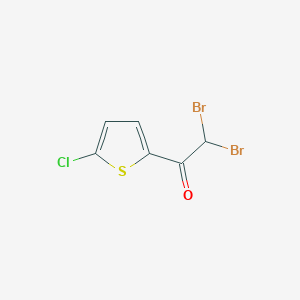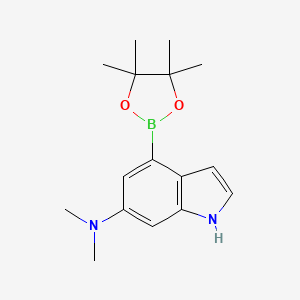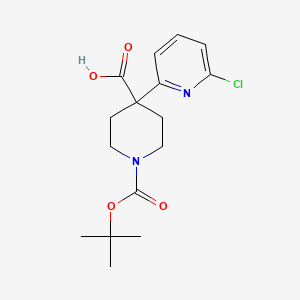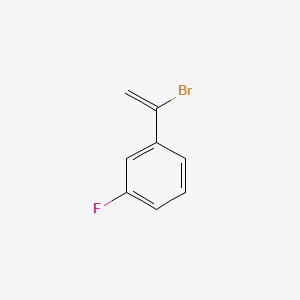
1-(1-Bromovinyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromovinyl)-3-fluorobenzene is an organic compound characterized by a bromovinyl group attached to a fluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromovinyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, resulting in the formation of dihalo or haloalkyl derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Palladium Catalysts: Employed in cross-coupling reactions.
Grignard Reagents: Utilized in nucleophilic substitution reactions.
Major Products:
Substituted Benzene Derivatives: Formed through substitution and coupling reactions.
Dihalo Derivatives: Resulting from addition reactions with halogens.
Aplicaciones Científicas De Investigación
1-(1-Bromovinyl)-3-fluorobenzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Bromovinyl)-3-fluorobenzene involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nucleophile bonds. Additionally, the vinyl group can participate in electrophilic addition reactions, resulting in the formation of dihalo or haloalkyl derivatives . These reactions are facilitated by the presence of catalysts, such as palladium, which enhance the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
1-(1-Bromovinyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(1-Bromovinyl)-2-fluorobenzene: Differing in the position of the fluorine atom on the benzene ring.
1-(1-Bromovinyl)-4-fluorobenzene: Another positional isomer with the fluorine atom at the para position.
1-(1-Bromovinyl)-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of both bromovinyl and fluorobenzene groups in this compound imparts unique reactivity and electronic properties, making it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H6BrF |
|---|---|
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
1-(1-bromoethenyl)-3-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2 |
Clave InChI |
LPENAPMADHLZJR-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC(=CC=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


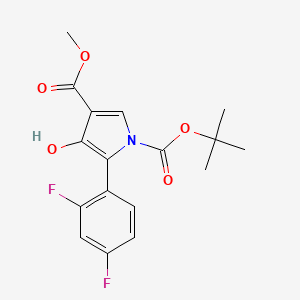
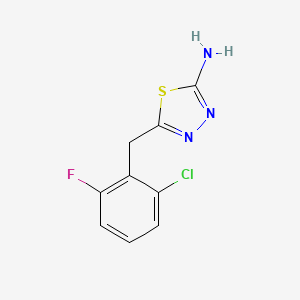


![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)

